molecular formula C6H8N2O2 B099117 3-(1H-imidazol-1-yl)propanoic acid CAS No. 18999-45-6

3-(1H-imidazol-1-yl)propanoic acid

Cat. No. B099117
Key on ui cas rn: 18999-45-6
M. Wt: 140.14 g/mol
InChI Key: VSFNAZLYGOOSEY-UHFFFAOYSA-N
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Patent
US05206253

Procedure details

The 6-(imidazol-1-yl)-3-oxa-hexanoic acid-hydrochloride used as the starting material is prepared in the following manner: 1-trimethylsilylimidazole (b.p.20 : 117°-120° C.) is reacted with chloropropionic acid-trimethylsilyl ester (b.p.1013 : 172°-175° C.) with simultaneous saponification of the esters to form 3-(imidazol-1-yl)-propionic acid (m.p.: 148°-150° C.). Reaction with trimethylchlorosilane in ethanol leads to the corresponding ethyl ester-hydrochloride from which the free 3-(imidazol-1-yl)-propionic acid-ethyl ester (oil) was obtained with 2N sodium hydroxide solution. The 1-(imidazol-1-yl)-3-propanol (oil) obtained after reduction with lithium aluminium hydride is allowed to react with ethyl bromoacetate in dimethyl formamide in the presence of sodium hydride to form 6-(imidazol-1-yl)-3-oxa-hexanoic acid ethyl ester (oil) which is subsequently saponified with 3N hydrochloric acid to form the desired acid.
Name
6-(imidazol-1-yl)-3-oxa-hexanoic acid-hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
chloropropionic acid-trimethylsilyl ester
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
Cl.[N:2]1([CH2:7][CH2:8][CH2:9][O:10]CC(O)=O)[CH:6]=[CH:5][N:4]=[CH:3]1.C[Si](C)(C)N1C=CN=C1.C[Si]([O:28]C(=O)C(Cl)C)(C)C>>[N:2]1([CH2:7][CH2:8][C:9]([OH:10])=[O:28])[CH:6]=[CH:5][N:4]=[CH:3]1 |f:0.1|

Inputs

Step One
Name
6-(imidazol-1-yl)-3-oxa-hexanoic acid-hydrochloride
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl.N1(C=NC=C1)CCCOCC(=O)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](N1C=NC=C1)(C)C
Name
chloropropionic acid-trimethylsilyl ester
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](C)(C)OC(C(C)Cl)=O
Name
esters
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
is prepared in the following manner

Outcomes

Product
Name
Type
product
Smiles
N1(C=NC=C1)CCC(=O)O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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